![molecular formula C4H4F3N3O2 B12340589 [(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B12340589.png)
[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea is an organic compound characterized by the presence of a trifluoromethyl group, a carbonyl group, and an amino group attached to a urea backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea typically involves the reaction of trifluoroacetyl chloride with urea under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques allows for the efficient production of this compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetate derivatives, while reduction can produce trifluoroalcohols.
Aplicaciones Científicas De Investigación
[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which [(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbonyl and amino groups can form hydrogen bonds with target proteins, potentially inhibiting their activity. The exact pathways and targets are still under investigation.
Comparación Con Compuestos Similares
[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea can be compared with other similar compounds such as:
Thiourea: Similar structure but with a sulfur atom replacing the oxygen in the carbonyl group.
Phenylurea: Contains a phenyl group instead of the trifluoromethyl group.
N,N’-disubstituted ureas: Various substitutions on the nitrogen atoms can lead to different chemical and biological properties.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical reactivity and biological activity compared to other urea derivatives.
Propiedades
Fórmula molecular |
C4H4F3N3O2 |
|---|---|
Peso molecular |
183.09 g/mol |
Nombre IUPAC |
[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea |
InChI |
InChI=1S/C4H4F3N3O2/c5-4(6,7)2(11)1-9-10-3(8)12/h1H,(H3,8,10,12)/b9-1+ |
Clave InChI |
BGBHTIZXIUGGEA-XLUWADSXSA-N |
SMILES isomérico |
C(=N/NC(=O)N)\C(=O)C(F)(F)F |
SMILES canónico |
C(=NNC(=O)N)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl]sulfanyl}acetate](/img/structure/B12340512.png)


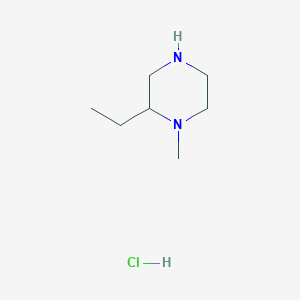

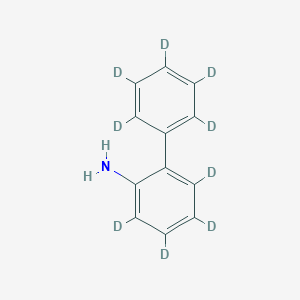
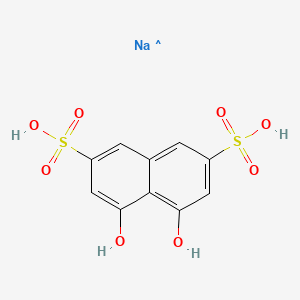
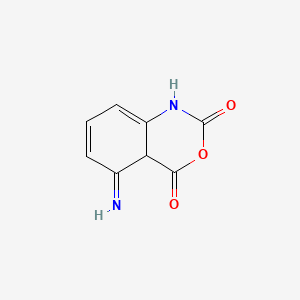

![5-Isoxazolamine, N-[(4-methoxyphenyl)methylene]-3-phenyl-](/img/structure/B12340558.png)
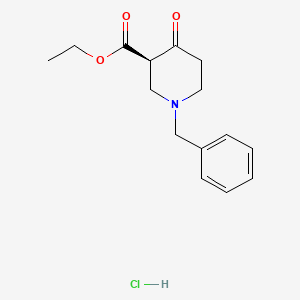
![5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine](/img/structure/B12340567.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12340578.png)
